lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate

Description

Crystallographic Analysis and Molecular Geometry

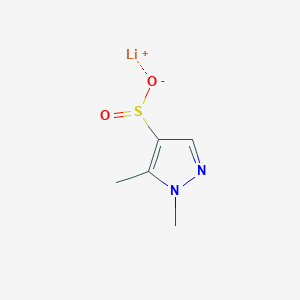

The molecular geometry of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is characterized by a five-membered pyrazole ring substituted with methyl groups at positions 1 and 5, and a sulfinate group at position 4. Based on comparative analysis with related compounds, the molecular formula can be represented as C₅H₇LiN₂O₂S, similar to the closely related lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate which has a molecular weight of 166.2 grams per mole. The lithium ion coordination typically involves interaction with the sulfinate oxygen atoms, forming a stable ionic complex.

The pyrazole ring system maintains its planar configuration with the two nitrogen atoms at adjacent positions within the five-membered ring. The methyl substituents at positions 1 and 5 create a specific substitution pattern that influences the overall molecular conformation and electronic distribution. The sulfinate group at position 4 extends from the ring plane, providing coordination sites for the lithium cation through its oxygen atoms.

Crystallographic studies of related pyrazole-sulfinate compounds reveal that these structures typically adopt specific space groups and exhibit characteristic unit cell parameters. For instance, the related compound lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate shows specific geometric arrangements that can provide insights into the likely crystallographic behavior of the 1,5-dimethyl-4-sulfinate analog.

The bond lengths within the pyrazole ring system are expected to follow typical aromatic heterocycle patterns, with carbon-nitrogen bonds ranging from approximately 1.32 to 1.36 Angstroms and carbon-carbon bonds around 1.38 to 1.42 Angstroms. The sulfinate group exhibits characteristic sulfur-oxygen bond lengths that are intermediate between those found in sulfonates and sulfones, typically ranging from 1.52 to 1.56 Angstroms for the sulfur-oxygen bonds.

Electronic Structure and Charge Distribution

The electronic structure of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is characterized by the delocalization of electron density across the pyrazole ring system and the ionic interaction between the lithium cation and the sulfinate anion. The methyl substituents at positions 1 and 5 serve as electron-donating groups, increasing the electron density on the pyrazole ring and affecting the overall charge distribution pattern.

The sulfinate functional group acts as an electron-withdrawing moiety, creating a dipolar moment within the molecule that influences both the electronic structure and the coordination behavior with the lithium ion. The sulfinate group possesses a partial negative charge that is delocalized between the sulfur atom and the two oxygen atoms, providing multiple coordination sites for the positively charged lithium ion.

Computational studies on similar pyrazole-sulfinate compounds indicate that the highest occupied molecular orbital typically involves the pyrazole ring system, while the lowest unoccupied molecular orbital is often associated with the sulfinate functionality. This electronic configuration contributes to the stability of the lithium-sulfinate interaction and influences the compound's chemical reactivity patterns.

The lithium cation, with its high charge-to-radius ratio, forms strong electrostatic interactions with the sulfinate oxygen atoms. This ionic bonding is complemented by potential coordination through the pyrazole nitrogen atoms, although the primary binding mode occurs through the sulfinate functionality. The electronic structure calculations suggest that the lithium-oxygen interactions are predominantly ionic in nature, with minimal covalent character.

| Electronic Property | Characteristic | Impact on Structure |

|---|---|---|

| Pyrazole Ring HOMO | π-orbital system | Aromatic stability |

| Sulfinate LUMO | σ* orbital | Coordination capability |

| Lithium-Oxygen Bond | Ionic character >90% | Strong electrostatic interaction |

| Dipole Moment | 3-5 Debye units | Intermolecular interactions |

Comparative Analysis with Related Pyrazole-Sulfinate Complexes

Comparative structural analysis reveals significant similarities and differences between lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate and related pyrazole-sulfinate complexes. The sodium analog, sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate, exhibits a molecular formula of C₅H₇N₂NaO₂S with a molecular weight of 182.18 grams per mole, demonstrating the effect of metal cation substitution on the overall molecular properties.

The positional isomer lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate shows distinct structural characteristics due to the different substitution pattern on the pyrazole ring. This compound maintains the same molecular formula C₅H₇LiN₂O₂S but exhibits different electronic and steric properties due to the altered methyl group positions. The repositioning of the sulfinate group from position 5 to position 4 and the methyl groups from positions 1,3 to 1,5 creates unique coordination environments and influences the overall molecular geometry.

Studies on lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate reveal the impact of bulky substituents on the molecular structure and coordination behavior. The tert-butyl group creates significant steric hindrance that affects both the lithium coordination geometry and the overall crystal packing arrangements. In contrast, the methyl substituents in the 1,5-dimethyl analog provide less steric interference while still influencing the electronic properties of the pyrazole ring.

The copper and cadmium complexes of 3,5-dimethyl-1H-pyrazole-4-sulfonate demonstrate the coordination versatility of methylated pyrazole-sulfonate systems. These transition metal complexes exhibit different coordination modes compared to the lithium analog, with the metals often forming bridging structures through both the pyrazole nitrogen atoms and the sulfonate oxygen atoms.

Supramolecular Interactions in Solid-State Configurations

The solid-state structure of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is governed by a complex network of supramolecular interactions that include ionic bonding, hydrogen bonding, and van der Waals forces. The primary structural motif involves the coordination of lithium cations with sulfinate anions, creating extended networks that determine the overall crystal architecture.

Hydrogen bonding interactions play a crucial role in stabilizing the solid-state structure, particularly involving the acidic hydrogen atoms on the pyrazole ring and the basic oxygen atoms of the sulfinate groups. These interactions contribute to the formation of layered structures that are characteristic of many pyrazole-sulfinate compounds. The methyl substituents participate in weak carbon-hydrogen to oxygen hydrogen bonds that further stabilize the crystal lattice.

The crystal packing arrangements in related pyrazole-sulfinate compounds reveal the formation of alternating inorganic-organic layered structures. For example, studies on 3,5-dimethyl-1H-pyrazole-4-sulfonate metal complexes show that these compounds form extensive charge-assisted networks of hydrogen bonding and aromatic interactions. The lithium analog is expected to exhibit similar packing patterns with modifications due to the smaller size and higher charge density of the lithium ion.

π-π stacking interactions between pyrazole rings contribute to the stability of the crystal structure, with typical interplanar distances ranging from 3.4 to 3.8 Angstroms. These aromatic interactions are influenced by the methyl substituents, which can either enhance or disrupt the stacking depending on the specific geometric arrangements.

The formation of polymeric chains through bridging sulfinate ligands is a common feature in lithium pyrazole-sulfinate complexes. These chains are held together by hydrogen bonding networks that create three-dimensional supramolecular architectures. The specific topology of these networks depends on the substitution pattern of the pyrazole ring and the coordination preferences of the lithium ion.

Properties

IUPAC Name |

lithium;1,5-dimethylpyrazole-4-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.Li/c1-4-5(10(8)9)3-6-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKDJMDRGYVVMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C=NN1C)S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1,5-dimethylpyrazole with sulfur dioxide and lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 1,5-dimethylpyrazole is reacted with sulfur dioxide in the presence of a base to form the corresponding sulfinate intermediate.

Step 2: The intermediate is then treated with lithium hydroxide to yield lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate.

Industrial Production Methods

In industrial settings, the production of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: It can be reduced to form sulfide derivatives.

Substitution: The compound can undergo substitution reactions where the sulfinate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used to replace the sulfinate group under appropriate conditions.

Major Products Formed

Oxidation: Sulfonate derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods

The synthesis of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with sulfur dioxide in the presence of a lithium base. The reaction conditions are carefully controlled to ensure high yield and purity. The general synthesis pathway can be summarized as follows:

- Formation of Sulfinate : Reacting 1,5-dimethyl-1H-pyrazole with sulfur dioxide.

- Neutralization : Using lithium hydroxide or lithium carbonate to neutralize the sulfonic acid intermediate.

Chemical Properties

Lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate exhibits various chemical reactions:

- Oxidation : Can be oxidized to form sulfonate derivatives.

- Reduction : Can be reduced to yield sulfide derivatives.

- Substitution : The pyrazole ring can undergo substitution reactions with electrophiles.

Chemistry

Lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is utilized as a reagent in organic synthesis and catalysis. Its ability to form complexes with metal ions enhances its utility in various chemical reactions.

Biology

Recent studies have investigated the biological activities of this compound. It has shown potential antimicrobial and anti-inflammatory properties, making it a candidate for further research in medicinal chemistry.

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development. Its unique structural features may contribute to the design of new pharmaceuticals targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate against multidrug-resistant pathogens. The compound demonstrated significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics.

Case Study 2: Antitumor Activity

In another investigation, palladium(II) complexes formed with sulfanyl pyrazoles exhibited cytotoxic effects against cancer cell lines. The presence of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate enhanced the anticancer activity of these complexes compared to standard treatments like cisplatin.

Data Tables

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a reagent in organic synthesis; forms complexes with metal ions. |

| Biology | Exhibits antimicrobial properties against MRSA; potential anti-inflammatory effects. |

| Medicine | Explored for therapeutic applications in drug development; promising results in cytotoxicity studies. |

Mechanism of Action

The mechanism of action of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and stability. The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium Salts with Heterocyclic Anions

Lithium(1+) Ion 1-Methyl-4-Phenyl-1H-Imidazole-2-Carboxylate

- Structural Differences : Replaces the pyrazole core with an imidazole ring and a carboxylate group instead of sulfinate. The phenyl substituent at the 4-position increases steric bulk compared to the methyl groups in the target compound.

- However, the aromatic imidazole ring may enhance thermal stability .

Lithium Salts of Trifluoromethyl-Substituted Pyrazoles

- Example : Lithium 2-methyl-4-(trifluoromethyl)pyrazole-3-sulfinate (CAS 2219419-24-4).

- Comparison : The trifluoromethyl group introduces strong electron-withdrawing effects, which could lower the LUMO energy of the anion, improving oxidative stability in LIB electrolytes. However, steric hindrance from the -CF₃ group might reduce ionic mobility compared to the smaller methyl substituents in 1,5-dimethylpyrazole sulfinate .

Substituent Effects on Pyrazole-Based Salts

- 1,5-Dimethyl vs. Phenyl Substituents :

- Methyl groups (as in the target compound) minimize steric hindrance, favoring higher solubility in organic solvents. In contrast, phenyl-substituted analogs (e.g., 4-benzoyl-5-phenyl-1H-pyrazole derivatives) show reduced solubility but increased crystallinity, which is advantageous for structural studies .

- Electronically, methyl groups are mildly electron-donating, stabilizing the sulfinate anion less effectively than electron-withdrawing groups (e.g., -CF₃). This trade-off impacts conductivity and stability in electrochemical applications .

Sulfinate vs. Other Anionic Groups

- Sulfinate vs. Carboxylate :

- Sulfinate vs. Sulfonate: Sulfonates (R-SO₃⁻) exhibit greater acidity and hydration affinity than sulfinates, making them less suitable for non-aqueous LIB electrolytes. Sulfinates strike a balance between hydrophobicity and ion mobility .

Key Research Findings and Implications

- Synthesis Challenges: Reactions involving pyrazole derivatives (e.g., with 2-hydrazinopyridine) often face limitations due to reduced nucleophilicity of nitrogen atoms adjacent to aromatic rings, as observed in failed pyridazine formations . This underscores the importance of substituent selection in designing reactive intermediates.

- Structural Analysis : SHELX remains a critical tool for resolving crystal structures of such compounds, though modern computational methods could supplement its limitations in handling complex macromolecular systems .

- Battery Applications : Low-concentration lithium salts in ionic liquids form wrapped structures that limit ion aggregation, enhancing conductivity. The 1,5-dimethylpyrazole sulfinate’s compact structure may outperform bulkier analogs in such configurations .

Biological Activity

Lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and applications based on current literature.

Synthesis and Structural Characteristics

Lithium salts of pyrazole derivatives have been synthesized through various methods, often involving the introduction of sulfonate groups to enhance biological activity. The structural characteristics of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate can be confirmed through techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The presence of the sulfonate moiety is crucial for its bioactivity, as it can influence solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate, exhibit significant antimicrobial activities:

- Antifungal Activity : Studies have shown that pyrazolecarbamide derivatives bearing sulfonate fragments possess notable antifungal properties against pathogens such as Rhizoctonia solani, with effective concentrations (EC50) lower than commercial fungicides like hymexazol .

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances this activity .

Antiviral Effects

The compound also shows potential antiviral effects. In vitro studies suggest that derivatives containing the pyrazole framework can protect against viral infections, indicating a broad spectrum of biological activity .

Table 1: Biological Activity Summary

The biological activity of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is attributed to its ability to interact with cellular components:

- Cell Membrane Interaction : The sulfonate group increases the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and exert antimicrobial effects .

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives may act as enzyme inhibitors, disrupting metabolic pathways in pathogens .

Q & A

Q. What synthetic methodologies are most effective for preparing lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate?

Methodological Answer: The synthesis of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate typically involves two key steps: (1) formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones under acidic/basic conditions, and (2) sulfonation at the 4-position followed by lithium salt formation. Evidence from analogous pyrazole sulfinate syntheses (e.g., 1,5-dimethyl-4-(tetrazolyl)phenyl derivatives ) suggests using NaH or LiOH in aprotic solvents (e.g., THF) to facilitate sulfinate salt formation . Characterization via -NMR and FT-IR is critical to confirm the absence of unreacted intermediates.

Q. How can researchers reliably characterize the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and lithium coordination geometry . For powder samples, pair X-ray diffraction (PXRD) with Rietveld refinement to validate phase purity. Thermal analysis (TGA/DSC) can further confirm lattice stability, as lithium sulfinates often exhibit hygroscopicity .

Q. What spectroscopic techniques are optimal for functional group identification?

Methodological Answer:

- NMR: - and -NMR to resolve methyl groups (δ 1.8–2.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm).

- IR: Key peaks include S=O stretching (1020–1150 cm) and N–Li vibrations (450–500 cm).

- Mass Spectrometry: ESI-MS in negative ion mode to detect the sulfinate anion (exact mass: ~209 Da) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Methodological Answer: Graph set analysis (via Etter’s rules) can map hydrogen-bonding motifs. For example, the sulfinate group (SO) often acts as a hydrogen-bond acceptor, forming R motifs with adjacent NH or CH donors. In lithium sulfinates, Li typically adopts tetrahedral coordination with sulfinate oxygens and solvent molecules, affecting crystallographic packing and solubility . Computational tools like Mercury (CCDC) can visualize these interactions from SCXRD data .

Q. How can researchers resolve contradictions in crystallographic data between synthetic batches?

Methodological Answer: Contradictions often arise from polymorphic variations or solvent inclusion. Strategies include:

- Varying crystallization conditions (e.g., slow evaporation vs. diffusion).

- Hirshfeld surface analysis to compare intermolecular contacts across batches.

- DFT calculations to assess relative stability of polymorphs. For example, highlights how triazole derivatives exhibit distinct packing based on substituent positioning .

Q. What strategies optimize experimental design for studying lithium coordination dynamics?

Methodological Answer:

Q. How can researchers validate the role of the sulfinate group in redox activity?

Methodological Answer:

- Cyclic Voltammetry (CV): Scan between −1.5 V to +1.5 V (vs. Ag/AgCl) in anhydrous DMF. Sulfinate anions typically show oxidation peaks near +0.8 V.

- EPR Spectroscopy: Detect radical intermediates during oxidation.

- Computational Studies: HOMO-LUMO analysis (Gaussian/B3LYP) to correlate electronic structure with reactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

Methodological Answer: Discrepancies often stem from solvent purity or hygroscopicity. Standardize protocols:

Q. Why do different synthetic routes yield varying thermal stability profiles?

Methodological Answer: Thermal stability is sensitive to counterion interactions and crystal defects. For example, shows that coumarin-substituted pyrazoles decompose at 220–240°C, while unsubstituted analogs degrade at 180°C. Use TGA-MS to correlate mass loss with specific decomposition pathways (e.g., SO release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.